JP104

概要

説明

科学的研究の応用

3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate has several scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of FAAH, providing insights into enzyme kinetics and inhibitor design.

Biology: The compound is used to investigate the role of FAAH in various biological processes, including pain modulation and inflammation.

Medicine: Research into its potential therapeutic applications includes exploring its effects on pain, anxiety, and other conditions related to endocannabinoid signaling.

Industry: It may be used in the development of new pharmaceuticals targeting FAAH

作用機序

Target of Action

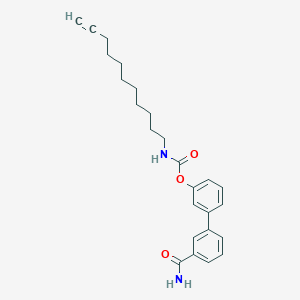

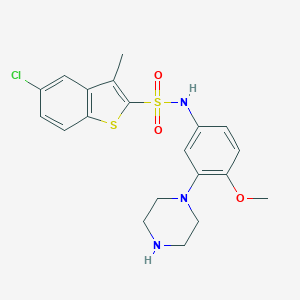

The primary targets of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate are the Dopamine D3 Receptor and Fatty Acid Amide Hydrolase (FAAH) . The Dopamine D3 Receptor is a protein that plays a crucial role in the central nervous system, while FAAH is an enzyme responsible for the degradation of endocannabinoids .

Mode of Action

[3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate interacts with its targets by binding to the hydrophobic pocket and catalytic core region of FAAH, attaching the active site residue to FAAH’s membrane surface .

Biochemical Pathways

The inhibition of FAAH leads to increased levels of endocannabinoids, which are lipid signaling mediators acting via two types of cannabinoid receptors, CB1 and CB2 . This modulation of the endocannabinoid system can affect various physiological functions and may be involved in regenerative effects of endocannabinoids .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

The molecular and cellular effects of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate’s action include the modulation of inflammatory reactions and the reduction of the expression of pro-apoptotic proteins . It also leads to an increase in the expression of the anti-apoptotic protein Bcl-2 in certain conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate. For instance, long-term administration of this compound has been shown to influence oxidative metabolism in the heart of rats with primary and secondary hypertension . .

生化学分析

Biochemical Properties

3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate interacts with the enzyme FAAH, which is involved in the degradation of endocannabinoids . The compound acts as an irreversible inhibitor of FAAH, binding to the enzyme and preventing it from carrying out its function .

Cellular Effects

The inhibition of FAAH by 3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate has a profound impact on cellular processes. By preventing the breakdown of endocannabinoids, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate exerts its effects at the molecular level through its interaction with FAAH. It binds to the enzyme, inhibiting its activity and leading to an accumulation of endocannabinoids .

Temporal Effects in Laboratory Settings

As an irreversible inhibitor, it is likely to have long-lasting effects on FAAH activity .

Metabolic Pathways

3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate is involved in the endocannabinoid metabolic pathway through its inhibition of FAAH . This could potentially affect metabolic flux or metabolite levels.

準備方法

The synthetic routes and reaction conditions for 3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the coupling of biphenyl and undecynecarbamate moieties. Industrial production methods would likely involve optimization of these reactions to achieve high yield and purity.

化学反応の分析

3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate undergoes various types of chemical reactions, including:

Reduction: Reduction reactions may also be possible, but detailed information is scarce.

Substitution: Substitution reactions involving the carbamate group are likely, with common reagents including bases and nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used .

類似化合物との比較

Similar compounds to 3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate include:

URB597: Another FAAH inhibitor with a similar mechanism of action but different chemical structure.

FAAH Inhibitor II: A potent and selective FAAH inhibitor with a different molecular formula and properties.

3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate is unique due to its specific structure and irreversible inhibition of FAAH, which distinguishes it from other inhibitors in its class .

特性

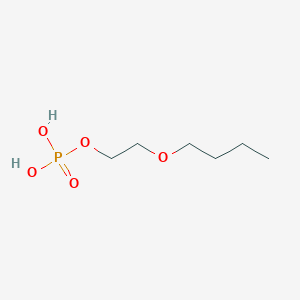

IUPAC Name |

[3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O3/c1-2-3-4-5-6-7-8-9-10-17-27-25(29)30-23-16-12-14-21(19-23)20-13-11-15-22(18-20)24(26)28/h1,11-16,18-19H,3-10,17H2,(H2,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKBOXGAYIOHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347890 | |

| Record name | 3'-Carbamoyl-3-biphenylyl undecylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887264-45-1 | |

| Record name | 3'-Carbamoyl-3-biphenylyl undecylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate (JP104) interact with its target, fatty acid amide hydrolase (FAAH)?

A: While the provided abstract doesn't offer specific details on this compound's binding mode, the research investigates new (thio)hydantoin inhibitors of FAAH and compares them to known inhibitors like this compound and OL-92 []. This suggests that the study explores how structural variations among these inhibitors influence their interaction with FAAH. Further investigation into the full text of the paper [] would be needed to uncover specific details on this compound's binding interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)